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Compound of Interest

Compound Name: M4K2234

Cat. No.: B10828517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the kinase selectivity of M4K2234, a potent and

selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. The data presented here

has been compiled from publicly available resources to offer an objective comparison of

M4K2234's performance against a panel of kinases and in comparison to other known ALK

inhibitors.

Executive Summary
M4K2234 is a highly selective, orally available small molecule inhibitor of ALK1 and ALK2, with

in vitro IC50 values of 7 nM and 14 nM, respectively[1]. Its high selectivity is a critical attribute

for a chemical probe and a potential therapeutic agent, minimizing off-target effects and

associated toxicities. This guide summarizes the inhibitory activity of M4K2234 against its

primary targets and a range of other kinases, details the experimental methodologies used for

these assessments, and provides a comparative analysis with other ALK inhibitors.

Data Presentation
M4K2234 In Vitro Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) of M4K2234
against its primary targets, ALK1 and ALK2, and key off-target kinases from the Activin

Receptor-Like Kinase family and TNIK. This data was generated using in vitro radiometric

kinase assays.
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Kinase Target In Vitro IC50 (nM)

ALK1 (ACVRL1) 7[1]

ALK2 (ACVR1) 14[1]

ALK3 (BMPR1A) 168

ALK4 (ACVR1B) 1660

ALK5 (TGFBR1) 1950

ALK6 (BMPR1B) 88

TNIK 41

M4K2234 Cellular Target Engagement
The potency of M4K2234 was also assessed in a cellular context using the NanoBRET™

Target Engagement assay. This assay measures the ability of the compound to engage its

target within intact cells.

Kinase Target Cellular IC50 (nM)

ALK1 83

ALK2 13

Kinome-wide Selectivity Profile
M4K2234 was profiled against a panel of 375 protein kinases at a concentration of 1 µM. The

results demonstrated high selectivity, with TNIK being the only significant off-target kinase

identified at this concentration[2]. This broad screening is crucial for identifying potential off-

target interactions that could lead to unexpected biological effects or toxicity.

Comparison with Other ALK Inhibitors
The selectivity of M4K2234 is a significant advantage over other commonly used ALK

inhibitors, such as LDN-193189 and K02288. The following table provides a comparison of the

in vitro IC50 values for these compounds against a panel of ALK kinases.
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Kinase Target M4K2234 IC50 (nM)
LDN-193189 IC50
(nM)

K02288 IC50 (nM)

ALK1 7[1] ~1-2[3] ~1-2[3]

ALK2 14[1] ~1-2[3] ~1-2[3]

ALK3 168 ~5-34[3] ~5-34[3]

ALK5 1950 ~110[4] 321[3]

ALK6 88 ~5-34[3] ~5-34[3]

Experimental Protocols
In Vitro Radiometric Kinase Assay
The in vitro inhibitory potency of M4K2234 was determined using a radiometric kinase assay, a

gold-standard method for quantifying kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP

or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is

directly proportional to the kinase activity.

General Protocol:

Reaction Setup: The kinase, a suitable substrate (peptide or protein), and the test compound

(M4K2234) are incubated in a reaction buffer containing Mg²⁺.

Initiation: The kinase reaction is initiated by the addition of a mixture of non-radioactive ATP

and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration is typically at or near the Km value

for each specific kinase to ensure accurate determination of competitive inhibition.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C).

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the remaining radiolabeled ATP. This is commonly achieved by spotting the
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reaction mixture onto phosphocellulose paper, which binds the substrate, followed by

washing to remove unbound ATP[5].

Detection: The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter or a phosphorimager.

Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is

calculated relative to a vehicle control (DMSO). IC50 values are then determined by fitting

the data to a dose-response curve.

NanoBRET™ Target Engagement Assay
The cellular target engagement of M4K2234 was quantified using the NanoBRET™

(Bioluminescence Resonance Energy Transfer) Target Engagement Assay.

Principle: This assay measures the binding of a small molecule to a target protein within living

cells. It utilizes a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent

tracer that binds to the same target. When the tracer is bound to the NanoLuc®-fusion protein,

energy transfer occurs from the luciferase to the tracer upon addition of the substrate,

generating a BRET signal. A test compound that binds to the target will compete with the tracer,

leading to a decrease in the BRET signal in a dose-dependent manner.

General Protocol:

Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the full-

length kinase target fused to NanoLuc® luciferase.

Compound and Tracer Addition: The transfected cells are seeded into an assay plate. A fixed

concentration of the cell-permeable fluorescent tracer and varying concentrations of the test

compound (M4K2234) are added to the cells.

Equilibration: The cells are incubated to allow the compound and tracer to reach binding

equilibrium with the target protein.

Signal Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc®

inhibitor (to reduce background signal) are added. The BRET signal is measured using a
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plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission

wavelengths.

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the

donor emission. The data is then normalized to vehicle controls, and IC50 values are

determined from the resulting dose-response curves.

Mandatory Visualization
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Caption: Experimental workflow for evaluating M4K2234's kinase selectivity.
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Caption: Simplified TGF-β/BMP signaling pathway and the inhibitory action of M4K2234.
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Caption: M4K2234's primary targets and key off-targets with in vitro IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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